molecular formula C12H22ClNO2 B1481336 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one CAS No. 2097998-32-6

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

Cat. No.: B1481336
CAS No.: 2097998-32-6
M. Wt: 247.76 g/mol
InChI Key: USRGJZIQPNLLOA-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is a chemical compound with the molecular formula C11H20ClNO2 and a molecular weight of 233.74 . As a pyrrolidine derivative, this scaffold is of significant interest in medicinal chemistry and pharmaceutical research . The pyrrolidine ring is a common feature in the development of novel therapeutic agents, particularly in the central nervous system (CNS) . Researchers are exploring such compounds for their potential as key intermediates or pharmacophores in the design of ligands for various biological targets. Specifically, substituted pyrrolidines have been identified as critical structural motifs in the design of dual-target ligands for neurological disorders . Recent scientific investigations have focused on integrating similar pyrrolidine-based scaffolds into molecules that target opioid and dopamine receptors, aiming to develop analgesics with reduced addictive liability . The specific structural features of this compound, including the 3,3-dimethyl group and the methoxymethyl side chain, may be utilized to fine-tune physicochemical properties, such as those calculated by Central Nervous System Multiparameter Optimization (CNS-MPO) scores, which can predict a compound's ability to cross the blood-brain barrier . This makes it a valuable building block for researchers synthesizing and evaluating new chemical entities for potential pharmacological activity. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and determine the suitability of this compound for their specific investigational purposes.

Properties

IUPAC Name

2-chloro-1-[4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22ClNO2/c1-5-10(13)11(15)14-6-9(7-16-4)12(2,3)8-14/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USRGJZIQPNLLOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CC(C(C1)(C)C)COC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one is used extensively in:

  • Chemistry: As a versatile intermediate in organic synthesis for constructing complex molecules.

  • Biology: Investigated for its potential roles in biochemical pathways and interactions with biomolecules.

  • Medicine: Explored for pharmaceutical research, including the development of new therapeutic agents.

  • Industry: Employed in the manufacture of fine chemicals and specialty compounds.

Mechanism and Molecular Targets:

  • The compound’s activity is typically defined by its interactions with molecular targets such as enzymes or receptors. It may act by modifying the active sites or altering the conformations of target molecules, thereby influencing biological processes.

Pathways Involved:

  • Depending on the specific application, the compound can engage in various biochemical pathways, including enzyme inhibition or activation, signaling cascades, and receptor binding.

Comparison and Uniqueness:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with MCHR1 (melanin-concentrating hormone receptor 1) antagonists described in , such as SNAP-7941 derivatives. Key comparisons include:

Compound Core Structure Substituents Bioactivity
Target compound Pyrrolidine 4-(methoxymethyl), 3,3-dimethyl; 2-chloro-butan-1-one Not explicitly stated (inference required)
SNAP-7941 derivatives (e.g., FE@SNAP) Pyrimidine-tetrahydro 6-(methoxymethyl), 3,4-difluorophenyl, acetylaminophenyl-piperidine MCHR1 antagonism (IC₅₀ ~1–10 nM)
Tos@SNAP Pyrimidine-tetrahydro Tosyloxyethyl, methoxymethyl, difluorophenyl Precursor for radiolabeled MCHR1 ligands

Key Observations:

Structural Similarities :

  • Both the target compound and SNAP derivatives incorporate methoxymethyl groups , which enhance solubility and modulate pharmacokinetic properties.
  • The pyrrolidine (target) and piperidine (SNAP derivatives) rings are both nitrogen-containing heterocycles, favoring interactions with CNS targets .

Divergences: The target compound lacks the pyrimidine-carboxylate core found in SNAP derivatives, which is critical for MCHR1 binding. Instead, its ketone group may confer distinct reactivity or binding modes.

Pharmacological Implications:

  • SNAP derivatives exhibit high affinity for MCHR1, a target linked to obesity and depression. The target compound’s pyrrolidine scaffold may align with other CNS-active agents (e.g., antipsychotics), but its lack of a carboxylate or fluorinated aryl group (as in SNAP analogs) suggests divergent target selectivity .

Research Findings and Limitations

  • Evidence Gaps: No direct pharmacological or crystallographic data for the target compound are available in the provided sources. Comparisons rely on structural analogs and inferred properties.
  • Methodological Notes: The use of SHELX for small-molecule refinement () underscores the importance of crystallography in validating such compounds, though this remains speculative for the target molecule.

Biological Activity

2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one (CAS: 2097998-32-6) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H22ClNO, with a molecular weight of 247.76 g/mol. The compound contains a chloro group, a pyrrolidine ring, and a ketone functional group, which contribute to its reactivity and biological properties.

PropertyValue
Molecular FormulaC12H22ClNO
Molecular Weight247.76 g/mol
PurityMin. 95%
CAS Number2097998-32-6

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets at the molecular level. Preliminary studies suggest that it may exhibit:

  • Antimicrobial Activity : The compound has shown potential against various pathogens, indicating its role as an antimicrobial agent.
  • Cytotoxic Effects : In vitro assays have demonstrated cytotoxic effects against cancer cell lines, suggesting its potential as an anticancer agent.

Antimicrobial Activity

Research has indicated that compounds similar to this compound may possess significant antibacterial properties. For example, studies on related compounds have reported minimum inhibitory concentrations (MIC) against E. coli and Staphylococcus aureus as low as 62.5 µg/mL .

Cytotoxicity Assays

Cytotoxicity studies conducted on human cancer cell lines such as HeLa and A549 have shown that related compounds exhibit IC50 values ranging from 226 µg/mL to 242.52 µg/mL . These findings suggest that the compound may inhibit cancer cell proliferation effectively.

Case Study 1: Antibacterial Efficacy

In a study evaluating the antibacterial efficacy of various synthetic compounds, derivatives of pyrrolidine demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural modifications in enhancing antibacterial potency .

Case Study 2: Anticancer Potential

A research project aimed at screening new anticancer agents included various pyrrolidine derivatives. The results indicated that certain modifications led to increased cytotoxicity against cancer cell lines, suggesting a promising avenue for drug development targeting specific cancer types .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one typically involves:

  • Construction or introduction of the pyrrolidine ring with appropriate substitution (3,3-dimethyl and 4-(methoxymethyl) groups).
  • Formation of the butan-1-one backbone.
  • Chlorination at the 2-position of the butanone chain.

The key challenge lies in selective chlorination and maintaining the integrity of the substituted pyrrolidine moiety.

Formation of the Butan-1-one Backbone and Chlorination

The butan-1-one backbone with a 2-chloro substituent is typically prepared by chlorination of the corresponding butanone or via acylation reactions involving chlorinating agents.

Chlorination Methods:

  • Use of oxalyl chloride or phosgene derivatives to introduce chloro substituents at the alpha position to the ketone.
  • Reaction conditions vary from room temperature to reflux, often under inert atmosphere to prevent side reactions.
  • Solvents such as benzene, toluene, chloroform, and dichloromethane are employed depending on the chlorinating agent.

Example from Related Compounds:

Yield Chlorinating Agent Solvent Temperature Time Notes
70.1% Oxalyl chloride Benzene 20°C 5 h Inert atmosphere, reflux overnight
96.6% Phosgene Carbon tetrachloride 5-50°C 5.5 h Controlled addition, slow stirring
53% Phthaloyl dichloride None specified 140°C 5 h Heating and crystallization steps

These methods are adapted for urea derivatives and cyclic amines, showing feasibility for chlorination adjacent to nitrogen-containing rings.

Coupling of Pyrrolidine and Chlorobutanone Components

The coupling step involves nucleophilic substitution of the chlorobutanone with the pyrrolidine nitrogen:

  • The pyrrolidine nitrogen acts as a nucleophile attacking the electrophilic carbon adjacent to the chlorine on the butanone.
  • This substitution is typically performed in polar aprotic solvents like acetonitrile or dichloromethane.
  • Base such as triethylamine may be used to neutralize HCl formed during the reaction.
  • Reaction temperatures are maintained at room temperature to mild heating (20-50°C) for several hours to ensure completion.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Remarks
Chlorination of butanone Oxalyl chloride, benzene, 20°C, inert atmosphere, 5 h 70.1 Reflux overnight improves yield
Pyrrolidine substitution 4-(methoxymethyl)-3,3-dimethylpyrrolidine, triethylamine, CH2Cl2, 20°C, 5 h ~90* Base scavenges HCl; mild conditions
Purification Column chromatography or crystallization - Ensures product purity

*Yield estimates for substitution step are inferred from analogous reactions involving cyclic amines and alkyl halides.

Notes on Operational Techniques

  • Inert atmosphere: Many chlorination steps require nitrogen or argon to avoid moisture and oxygen interference.
  • Temperature control: Slow addition of chlorinating agents at low temperatures prevents side reactions and decomposition.
  • Work-up: After reaction completion, aqueous quenching, extraction with organic solvents, and drying are standard.
  • Purification: Silica gel chromatography or recrystallization from solvents like ethyl acetate or acetonitrile is used to isolate pure product.

Summary Table of Preparation Methodology

Preparation Stage Key Reagents/Conditions Temperature Time Yield (%) Comments
Pyrrolidine synthesis Cyclization/alkylation of amino alcohols Varied Hours-days N/A Precursor synthesis step
Butanone chlorination Oxalyl chloride/phosgene, inert atmosphere 0-80°C 5-20 h 53-96.6 Solvent dependent (benzene, CCl4)
Coupling (N-substitution) Pyrrolidine + chlorobutanone, base (Et3N), CH2Cl2 20-50°C 5-12 h ~90* Mild conditions, base neutralizes HCl

Research Findings and Considerations

  • The choice of chlorinating agent and solvent critically affects yield and purity. Oxalyl chloride in benzene or toluene under inert atmosphere is preferred for controlled chlorination.
  • The presence of bulky substituents on pyrrolidine (3,3-dimethyl, 4-(methoxymethyl)) requires careful optimization to avoid steric hindrance during nucleophilic substitution.
  • Reaction monitoring by NMR or TLC is essential to confirm completion and minimize byproducts.
  • Scale-up requires attention to exothermicity during chlorination and quenching steps.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)butan-1-one

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